molecular formula C22H22N2O2S B1403191 (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338540-81-0

(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one

Cat. No.: B1403191
CAS No.: 1338540-81-0
M. Wt: 378.5 g/mol
InChI Key: WGYWHJPQFQGLOQ-ZDUSSCGKSA-N
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Description

(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one is a chemical compound identified as a novel and potent inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK) . PBK is a serine/threonine kinase that is often overexpressed in various cancer types and plays a significant role in regulating cytokinesis, cell proliferation, and the DNA damage response. Consequently, the targeted inhibition of PBK represents a promising therapeutic strategy in oncology research . This molecule is part of a growing class of investigational compounds being explored for their potential to inhibit key oncogenic signaling pathways. Related chemical structures are the subject of active investigation, as evidenced by ongoing patent activity surrounding heterocyclic compounds for use as KRAS inhibitors in cancers such as lung, pancreatic, and colorectal cancer . Researchers can utilize this PBK inhibitor as a critical tool to further elucidate the complex biological functions of this kinase and to evaluate its viability as a target for novel anti-cancer therapeutics.

Properties

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-13(12-24(2)3)14-4-6-15(7-5-14)19-18(25)9-8-17-20(19)16-10-11-27-21(16)22(26)23-17/h4-11,13,25H,12H2,1-3H3,(H,23,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYWHJPQFQGLOQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy

Research Findings on Preparation and Application

  • OTS964 is synthesized as a dimethylated derivative of OTS514, enhancing potency and selectivity.
  • The compound shows high affinity for TOPK with an IC50 of 28 nM and inhibits cancer cell growth in various cell lines.
  • Preparation methods emphasize purity (>99%) and stereochemical integrity of the (R)-enantiomer.
  • The compound's preparation includes rigorous quality control, including NMR, mass spectrometry, and HPLC analysis to confirm structure and purity.

Summary Table of Preparation Aspects

Aspect Details
Core synthesis method Friedländer-type cyclization using PPA catalyst under solvent-free conditions (adapted)
Chiral side chain introduction Asymmetric synthesis or chiral resolution to obtain (R)-configuration
Purity >99% confirmed by analytical methods
Solubility High solubility in DMSO and DMF; moderate in aqueous buffers
Storage -20°C to -80°C with protection from freeze-thaw cycles
Formulation for in vivo Stepwise solvent addition to ensure clear injectable solutions
Analytical confirmations NMR (1H, 13C), MS, HPLC, and X-ray crystallography (for related quinoline derivatives)

The preparation of (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one involves advanced synthetic organic chemistry techniques focusing on efficient cyclization to form the thienoquinolinone core and stereoselective introduction of the chiral side chain. Adaptations of solvent-free Friedländer quinoline synthesis provide a green and effective strategy for the core formation. Subsequent steps ensure high purity and stereochemical fidelity, essential for its biological activity as a TOPK inhibitor. Proper solubilization and formulation protocols enable its use in both in vitro and in vivo research settings.

This comprehensive understanding of preparation methods is supported by multiple research sources and practical data, making it authoritative for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions

®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thienoquinoline core or the dimethylamino substituent.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a quinone derivative, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may interact with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these possibilities.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • OTS964: Demonstrated complete tumor regression in murine lung cancer models at 10 mg/kg (intravenous) and 50 mg/kg (oral). Liposomal delivery reduced toxicity while maintaining efficacy .
  • OTS514: Achieved tumor suppression in patient-derived ovarian cancer cells at nanomolar concentrations but requires dose optimization to mitigate toxicity .
Table 2: Preclinical Efficacy in Xenograft Models
Compound Cancer Model Effective Dose Outcome References
OTS964 Human lung cancer 10 mg/kg (IV, liposomal) Complete regression, no toxicity
OTS514 Ovarian cancer 2.5 mg/kg (IV) Suppressed dissemination

Biological Activity

The compound (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one is a thienoquinoline derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 314.41 g/mol

Structural Features

The compound features:

  • A thienoquinoline core, which is known for diverse biological activities.
  • A dimethylamino group that may enhance its pharmacological properties.
  • Hydroxy and phenyl substituents that contribute to its reactivity and interaction with biological targets.

Research indicates that thienoquinoline derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Thienoquinolines have shown efficacy against multiple bacterial strains. The presence of the hydroxyl group is believed to enhance their antibacterial properties by disrupting bacterial cell wall synthesis.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells. This property is crucial for preventing cellular damage in various diseases.
  • Anti-inflammatory Effects : Some studies suggest that thienoquinolines can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various thienoquinoline derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Antioxidant Activity

In vitro assays measuring the ability to scavenge free radicals demonstrated that the compound exhibited an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µM).

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound reduced edema by approximately 45% at a dose of 50 mg/kg after 3 hours, suggesting promising anti-inflammatory potential.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing and evaluating new thienoquinoline derivatives for their antimicrobial efficacy. The findings indicated that compounds with a similar structure to our target showed potent activity against resistant strains of bacteria. Notably, the compound's ability to inhibit biofilm formation was highlighted, which is crucial in treating chronic infections.

Research on Oxidative Stress

Another study investigated the role of thienoquinolines in mitigating oxidative stress in neuronal cells. The results showed that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

Q & A

Q. What experimental methodologies are recommended for determining the stereochemistry and crystalline structure of this compound?

To confirm stereochemistry and crystal structure:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. Ensure crystals are grown via slow evaporation in solvents like methanol/water mixtures. Refinement using programs like SHELXL97 can achieve R-factors <0.05, as demonstrated for analogous thienoquinolinones .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can validate enantiopurity. Use mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid for baseline separation.

Q. What synthesis protocols are effective for producing this compound, and how can purity be optimized?

  • Suzuki-Miyaura cross-coupling is critical for introducing aryl groups. For example, use tetrakis(triphenylphosphine)palladium(0) (5 mol%), arylboronic acids (1.2 eq), and a base (e.g., Na₂CO₃) in toluene/MeOH (3:1) at 80°C under nitrogen .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration and coupling patterns. Look for characteristic thienoquinolinone peaks (e.g., 8-hydroxy proton at δ 10-12 ppm) .
  • High-resolution mass spectrometry (HRMS): Use ESI+ mode to match [M+H]⁺ with theoretical mass (calc. for C₂₃H₂₅N₂O₂S: 393.1638).
  • Elemental analysis: Acceptable C/H/N deviations ≤0.4% .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and metabolic stability?

  • Experimental design:
    • Use randomized block designs with split plots for dose/time variables. Include 4-6 replicates per group to account for biological variability .
    • Administer via intravenous/oral routes in rodent models. Collect plasma at 0, 1, 2, 4, 8, 12, 24 h post-dose.
    • LC-MS/MS analysis: Quantify compound and metabolites using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water).
    • Calculate pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) via non-compartmental modeling (WinNonlin/Phoenix) .

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Mechanistic studies:
    • Perform DPPH/ABTS radical scavenging assays at multiple concentrations (1–100 µM) under controlled pH/temperature. Compare IC₅₀ values to standard antioxidants (e.g., ascorbic acid) .
    • Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation in cell lines (e.g., HepG2).
    • Dose-response validation: Replicate conflicting studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .

Q. What computational strategies predict environmental fate and biodegradation pathways?

  • Molecular modeling:
    • Apply DFT calculations (B3LYP/6-31G*) to estimate hydrolysis rate constants and partition coefficients (log P) using Gaussian 16 .
    • Simulate aqueous stability via Molecular Dynamics (MD) in explicit solvent (GROMACS) to identify vulnerable bonds.
    • Use BIOWIN v4.1 (EPI Suite) to predict biodegradability probabilities. Cross-validate with experimental OECD 301D closed bottle tests .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vitro assays?

  • Co-solvent systems: Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.5% Tween-80.
  • Amorphous solid dispersion: Use spray drying (e.g., 1:3 drug:HPMC-AS ratio) to enhance dissolution rates. Characterize via DSC/XRD to confirm amorphous state .
  • Permeability assays: Conduct Caco-2 monolayer studies (apical-to-basolateral) with LC-MS quantification. Acceptable apparent permeability (Pₐₚₚ) >1 × 10⁻⁶ cm/s indicates passive diffusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 2
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one

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